molecular formula C16H20N2O5 B4914396 methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate

methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate

Cat. No.: B4914396
M. Wt: 320.34 g/mol
InChI Key: LCDWCJXQTCJFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the alkylation of 3,5-dimethylpiperidine with a suitable acylating agent to introduce the carbonyl group. This intermediate is then reacted with 5-nitrobenzoic acid or its derivatives to form the final ester product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the nitro and ester groups can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,5-dimethylpiperidine-1-carbonyl)benzoate
  • 3-(3,5-Dimethylpiperidine-1-carbonyl)-5-nitrobenzoic acid
  • Ethyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate

Uniqueness

Methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of a piperidine ring, nitro group, and ester functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-(3,5-dimethylpiperidine-1-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-10-4-11(2)9-17(8-10)15(19)12-5-13(16(20)23-3)7-14(6-12)18(21)22/h5-7,10-11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDWCJXQTCJFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.